molecular formula C20H18N4 B12686550 Benzenamine, 4-(1H-imidazol-1-yl(4-phenyl-1H-pyrrol-3-yl)methyl)- CAS No. 170938-58-6

Benzenamine, 4-(1H-imidazol-1-yl(4-phenyl-1H-pyrrol-3-yl)methyl)-

Cat. No.: B12686550
CAS No.: 170938-58-6
M. Wt: 314.4 g/mol
InChI Key: WHBXFKZDJXQRSD-UHFFFAOYSA-N
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Description

Benzenamine, 4-(1H-imidazol-1-yl(4-phenyl-1H-pyrrol-3-yl)methyl)- is a complex organic compound that features a benzenamine core substituted with an imidazole and pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-(1H-imidazol-1-yl(4-phenyl-1H-pyrrol-3-yl)methyl)- typically involves multi-step organic reactions. One common method includes the condensation of 1H-imidazole with 4-chloromethylbenzenamine, followed by further reactions to introduce the pyrrole group. The reaction conditions often require the use of solvents like methanol or ethanol and catalysts to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-(1H-imidazol-1-yl(4-phenyl-1H-pyrrol-3-yl)methyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the imidazole or pyrrole groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoquinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Benzenamine, 4-(1H-imidazol-1-yl(4-phenyl-1H-pyrrol-3-yl)methyl)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenamine, 4-(1H-imidazol-1-yl(4-phenyl-1H-pyrrol-3-yl)methyl)- involves its interaction with molecular targets such as enzymes and receptors. The imidazole and pyrrole moieties can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenamine, 4-(1H-imidazol-1-yl(4-phenyl-1H-pyrrol-3-yl)methyl)- is unique due to the presence of both imidazole and pyrrole moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

170938-58-6

Molecular Formula

C20H18N4

Molecular Weight

314.4 g/mol

IUPAC Name

4-[imidazol-1-yl-(4-phenyl-1H-pyrrol-3-yl)methyl]aniline

InChI

InChI=1S/C20H18N4/c21-17-8-6-16(7-9-17)20(24-11-10-22-14-24)19-13-23-12-18(19)15-4-2-1-3-5-15/h1-14,20,23H,21H2

InChI Key

WHBXFKZDJXQRSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CNC=C2C(C3=CC=C(C=C3)N)N4C=CN=C4

Origin of Product

United States

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